

3-Bromo-N,N-dimethylaniline physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-N,N-dimethylaniline**

Cat. No.: **B018768**

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-N,N-dimethylaniline**

Introduction

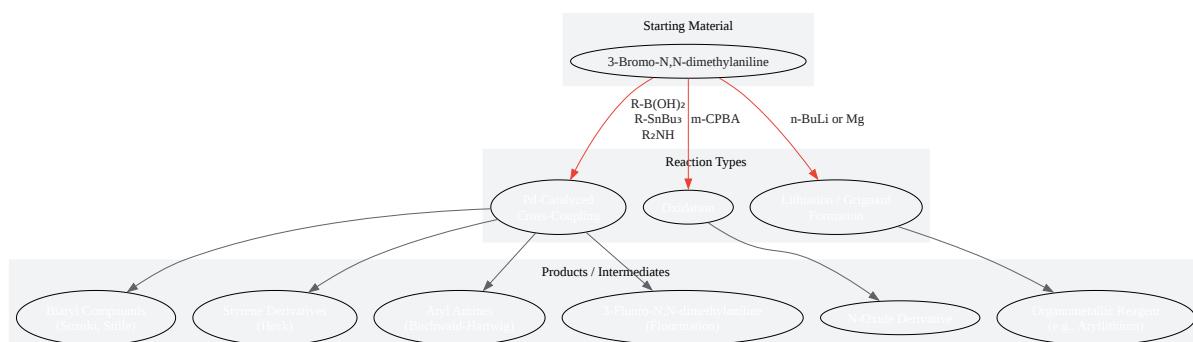
3-Bromo-N,N-dimethylaniline is an aromatic organic compound belonging to the family of halogenated anilines. Its structure, featuring a benzene ring substituted with a bromine atom and a dimethylamino group, makes it a versatile intermediate in organic synthesis. The interplay between the electron-donating dimethylamino group and the electron-withdrawing, sterically influential bromine atom dictates its reactivity, particularly in reactions such as palladium-catalyzed cross-coupling and nucleophilic substitution. This document provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with relevant experimental protocols for its use and synthesis, tailored for professionals in chemical research and drug development.

Chemical Identity and Physical Properties

The fundamental identifiers and physical characteristics of **3-Bromo-N,N-dimethylaniline** are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	16518-62-0 [1] [2] [3]
Molecular Formula	C ₈ H ₁₀ BrN [1] [2] [4]
Molecular Weight	200.08 g/mol [1] [4]
IUPAC Name	3-bromo-N,N-dimethylaniline [1] [4]
Synonyms	m-Bromo-N,N-dimethylaniline, (3-Bromophenyl)dimethylamine, 3-Bromophenyl dimethylamine [1]
InChI Key	USEXQPWLGBYNT-UHFFFAOYSA-N [1] [4]
SMILES	CN(C)C1=CC=CC(Br)=C1 [1] [4]


Table 2: Physical and Chemical Properties

Property	Value
Appearance	Clear colorless to yellow or brown liquid [5] [6]
Melting Point	11 °C [1] [3] [7] [8]
Boiling Point	126 °C at 14 mmHg [1] [3] [7] ; 239 °C (Predicted) [8]
Density	1.402 g/mL at 25 °C [3] [7] ; 1.365 g/mL [1]
Refractive Index (n ₂₀ /D)	1.6015 [1] ; 1.6004 [3] [7]
Solubility	Miscible with chloroform, dichloromethane, and methanol [1] [3] [7] [9] . Very slightly soluble in water (0.44 g/L at 25 °C) [10] .
pKa	3.90 ± 0.10 (Predicted) [5] [7]
Vapor Pressure	0.0128 mmHg at 25 °C [3] [11]

Chemical Reactivity and Applications

3-Bromo-N,N-dimethylaniline serves as a key building block in organic synthesis. The presence of the bromine atom allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

A notable application is its use in palladium-catalyzed fluorination reactions. It can be converted to 3-Fluoro-N,N-dimethylaniline using a metal fluoride in the presence of a specialized palladium precatalyst system, such as one employing AdBrettPhos as a ligand[1][5][9].

[Click to download full resolution via product page](#)

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are representative protocols for the synthesis of **3-Bromo-N,N-dimethylaniline** and a subsequent reaction

utilizing it.

Synthesis Protocol: Bromination of N,N-dimethylaniline

This protocol is adapted from procedures for the synthesis of bromo-substituted anilines[12].

Objective: To synthesize **3-Bromo-N,N-dimethylaniline** via electrophilic aromatic substitution.

Note: This reaction typically yields the para-isomer as the major product due to the ortho,para-directing nature of the dimethylamino group. Achieving meta-substitution requires specialized conditions or a multi-step synthesis, but this serves as a general workflow for handling these reagents.

Materials:

- N,N-dimethylaniline
- Liquid Bromine (Br_2)
- Glacial Acetic Acid
- Sodium Bicarbonate (NaHCO_3) solution, saturated
- Sodium Chloride (NaCl) solution, saturated (brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Dichloromethane (DCM) or Diethyl Ether
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

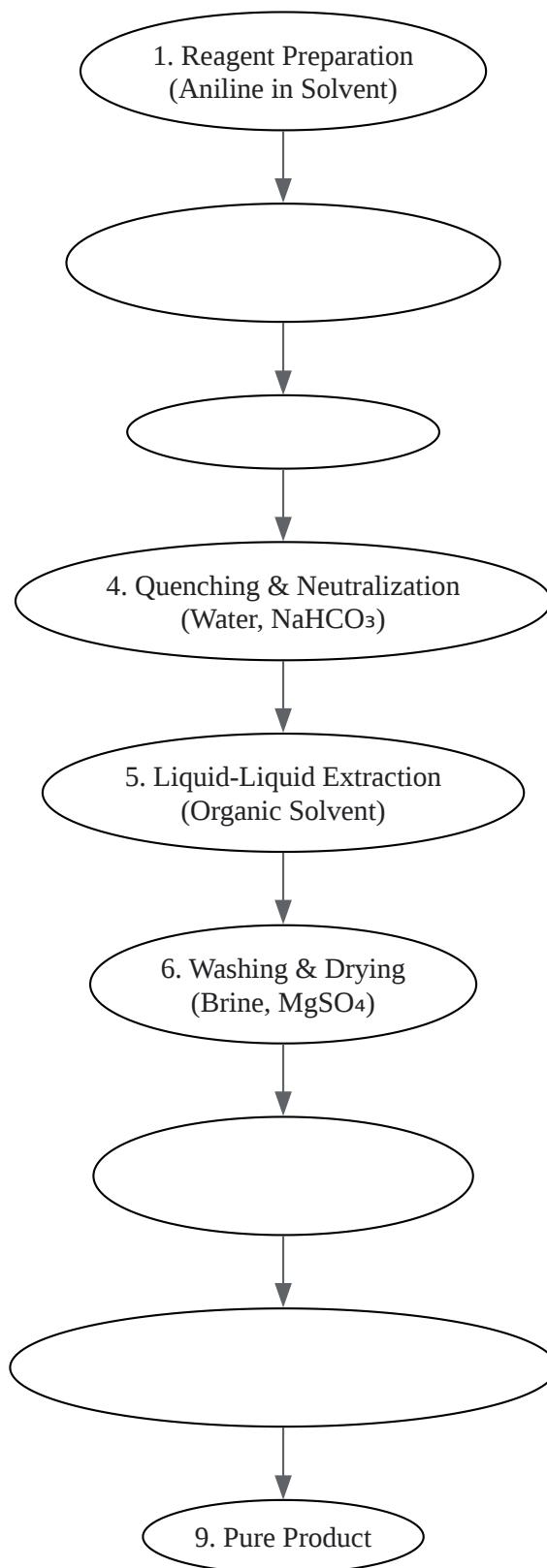
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N-dimethylaniline (1.0 eq.) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
- Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.0 eq.) in glacial acetic acid. Add this solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.
- Workup: Carefully pour the reaction mixture into a beaker of cold water. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x volumes).
- Washing: Combine the organic layers and wash sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product residue by flash column chromatography on silica gel or vacuum distillation to isolate the desired isomer.

Reaction Protocol: Synthesis of 3-Bromo-N,N-dimethylaniline N-oxide

This protocol is based on a published procedure for the oxidation of **3-Bromo-N,N-dimethylaniline**[13].

Objective: To oxidize the tertiary amine to its corresponding N-oxide.


Materials:

- **3-Bromo-N,N-dimethylaniline** (1.0 g, 5.0 mmol)
- meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 0.99 g, 6.0 mmol, 1.2 eq.)
- Dichloromethane (DCM, 50 mL)
- Erlenmeyer flasks, magnetic stirrer

Procedure:

- Solution Preparation: Prepare two separate solutions:

- Solution A: Dissolve **3-Bromo-N,N-dimethylaniline** (1.0 g) in 25 mL of dichloromethane.
- Solution B: Dissolve m-CPBA (0.99 g) in 25 mL of dichloromethane.
- Reaction: Add Solution A dropwise to Solution B at room temperature (23 °C) with stirring[13].
- Stirring: Allow the resulting solution to stir at room temperature for 60 minutes[13].
- Workup and Purification: The product N-oxide can be isolated following a standard aqueous workup to remove m-chlorobenzoic acid, followed by extraction, drying, and solvent evaporation. Further purification may be achieved by recrystallization or chromatography.

[Click to download full resolution via product page](#)

Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation and purity assessment. While raw spectra are beyond the scope of this document, typical data sources are noted.

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR spectra are the primary tools for confirming the substitution pattern and the presence of dimethyl and aromatic protons. Spectral data can be found in databases like SpectraBase[14].
- Infrared (IR) Spectroscopy: FTIR spectra can confirm the presence of key functional groups, such as C-N stretching for the amine and C-Br stretching, as well as aromatic C-H and C=C bands. Data is available from suppliers and databases like PubChem[4].
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight (200.08 g/mol) and shows a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), resulting in two major molecular ion peaks at m/z 200 and 202.

Safety, Handling, and Storage

Hazard Profile: **3-Bromo-N,N-dimethylaniline** is classified as toxic if swallowed, in contact with skin, or if inhaled. It may also cause eye irritation and is suspected of causing cancer. It is very toxic to aquatic life with long-lasting effects.

Handling:

- Use in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing vapor or mist.
- Wash hands thoroughly after handling.

Storage:

- Store in a cool, dry, dark place in a tightly sealed container[1][5][7].

- The compound is noted to be light-sensitive[1].
- Keep away from incompatible materials such as strong oxidizing agents and strong acids[1].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-N,N-dimethylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Affordable Price 3-Bromo-N,N-Dimethylaniline, CAS No 16518-62-0, C8H10BrN [suryalifesciencesltd.com]
- 3. chembk.com [chembk.com]
- 4. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-BROMO-N,N-DIMETHYLANILINE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. 3-Bromo-N,N-dimethylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 3-BROMO-N,N-DIMETHYLANILINE CAS#: 16518-62-0 [m.chemicalbook.com]
- 8. 3-bromo-N,N-dimethylaniline [stenutz.eu]
- 9. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. echemi.com [echemi.com]
- 12. prepchem.com [prepchem.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [3-Bromo-N,N-dimethylaniline physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018768#3-bromo-n-n-dimethylaniline-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com